molecular formula C14H11NO5 B1206483 Flindersiamine CAS No. 522-06-5

Flindersiamine

Cat. No.: B1206483
CAS No.: 522-06-5
M. Wt: 273.24 g/mol
InChI Key: IMJCEVWDXKCHOI-UHFFFAOYSA-N
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Description

Flindersiamine is a furoquinoline alkaloid derived from the Rutaceae family of plantsThis compound has been isolated from several plant species, including Balfourodendron riedelianum and Helietta parvifolia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flindersiamine can be synthesized through various methods. One common approach involves the use of ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- and sodium methoxide . The reaction conditions typically involve refluxing the reactants in a suitable solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from plant materials. For instance, the leaves and twigs of Helietta parvifolia are extracted using a soxhlet apparatus with petroleum ether, followed by methanol extraction . The crude alkaloid fraction is then purified through column chromatography to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Flindersiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of flindersiamine involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases. Additionally, this compound’s anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways .

Comparison with Similar Compounds

Flindersiamine is part of the furoquinoline alkaloid family, which includes compounds like dictamnine, skimmianine, kokusaginine, and γ-fagarine . Compared to these compounds, this compound stands out due to its unique combination of biological activities, including its potent antifouling and acetylcholinesterase inhibitory properties .

List of Similar Compounds

  • Dictamnine
  • Skimmianine
  • Kokusaginine
  • γ-Fagarine

This compound’s unique properties make it a valuable compound for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

8,16-dimethoxy-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,7,9,11(15)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-16-11-7-3-4-18-14(7)15-10-8(11)5-9-12(13(10)17-2)20-6-19-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCEVWDXKCHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=NC3=C(C4=C(C=C31)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200229
Record name Flindersiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-06-5
Record name Flindersiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flindersiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flindersiamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flindersiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLINDERSIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q8RKP2039
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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